molecular formula C19H20F3N5O2 B10779942 N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide

N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide

Cat. No.: B10779942
M. Wt: 407.4 g/mol
InChI Key: COSHZQYMYFJMAZ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 2-position with a tetrahydro-2H-pyran-4-ylamino group and at the 5-position with a trifluoromethyl group. The pyrimidine ring is further linked via an amino bridge to a phenyl group bearing a 2-propenamide substituent. The propenamide group may confer electrophilic reactivity, enabling covalent binding to biological targets, though direct pharmacological data are unavailable in the provided evidence .

Properties

Molecular Formula

C19H20F3N5O2

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-[[2-(oxan-4-ylamino)-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C19H20F3N5O2/c1-2-16(28)25-14-5-3-4-6-15(14)26-17-13(19(20,21)22)11-23-18(27-17)24-12-7-9-29-10-8-12/h2-6,11-12H,1,7-10H2,(H,25,28)(H2,23,24,26,27)

InChI Key

COSHZQYMYFJMAZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3CCOCC3

Origin of Product

United States

Biological Activity

N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular weight of this compound is approximately 407.4 g/mol. The compound features a tetrahydro-2H-pyran moiety, a trifluoromethyl group attached to a pyrimidine ring, and an amide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has shown promising results in inhibiting the proliferation of cancer cells by targeting pathways associated with cell growth and survival.

Key Mechanisms:

  • Inhibition of Dual-Specificity Kinases : The compound has been noted for its inhibitory effects on dual-specificity protein kinases, which play critical roles in various cellular processes including cell cycle regulation and apoptosis .
  • Impact on Cell Signaling : Research indicates that it may interfere with signaling pathways mediated by phosphoinositide-dependent kinases (PDK1), leading to reduced phosphorylation of downstream targets such as AKT .
  • Selectivity : The compound exhibits selectivity towards certain kinases, which is crucial for minimizing off-target effects that can lead to toxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Target IC50 (μM) Effect Notes
Study 1TTK Kinase7.7InhibitionHigh selectivity against other kinases .
Study 2CSF1R7.6InhibitionEffective in cellular models .
Study 3PAKVariableInhibitionImpacts cell motility and proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, including thyroid cancer cells where it inhibited proliferation through PAK pathway modulation .
  • Antiviral Activity : Preliminary investigations into antiviral properties suggest that the compound may also exhibit activity against certain viral enzymes, although further research is needed to establish its efficacy in this area .
  • Pharmacokinetics and Toxicology : Evaluations of pharmacokinetic properties indicate favorable absorption characteristics, although some studies have noted potential cardiotoxicity associated with hERG channel inhibition, necessitating careful dose management .

Scientific Research Applications

Selective Cannabinoid Receptor Agonism

Research indicates that compounds similar to N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide may act as selective agonists for the CB2 receptor. This receptor is primarily involved in modulating inflammatory responses and pain perception. Selective CB2 receptor agonists have shown promise in preclinical studies for treating inflammatory and neuropathic pain conditions .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. The trifluoromethyl group has been associated with enhanced metabolic stability and bioactivity in various drug candidates. Initial studies indicate that modifications around the pyrimidine and propenamide moieties can lead to compounds with improved antiproliferative effects against different cancer cell lines .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have highlighted that:

  • Pyrimidine Ring Modifications : Variations in substituents on the pyrimidine ring significantly influence binding affinity and selectivity towards cannabinoid receptors.
  • Tetrahydropyran Moiety : The tetrahydropyran structure contributes to the lipophilicity of the compound, enhancing its ability to cross biological membranes, which is essential for oral bioavailability .

In Vivo Studies

In vivo studies involving animal models have demonstrated that compounds with a similar backbone exhibit significant analgesic effects when administered via various routes. These studies often assess the efficacy of the compound in reducing pain responses in models of inflammatory pain, showcasing its potential as a therapeutic agent .

Clinical Relevance

Clinical relevance is underscored by ongoing trials investigating the efficacy of cannabinoid receptor agonists in managing chronic pain syndromes and other inflammatory conditions. This compound may serve as a lead compound for further development based on preliminary findings .

Comparative Data Table

The following table summarizes key properties and findings related to this compound and similar compounds:

Property/CompoundThis compoundSimilar Compounds
Chemical FormulaC19H20F3N5O2C_{19}H_{20}F_3N_5O_2Varies
Target ReceptorCB2 ReceptorCB1, Other
Main Therapeutic AreaPain Management, InflammationCancer, Neurology
BioavailabilityModerate (dependent on formulation)Varies
Key Findings from StudiesSignificant analgesic effects in animal models; potential for reducing inflammationVaries

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimidine-Based Analogues

Pyrimidine derivatives are widely explored for their biological activities. Key comparisons include:

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Core Structure : Pyrimidine with phenyl and fluorophenyl substituents.
  • Key Substituents: 5-position: (4-Methoxyphenyl)aminomethyl group. 4-position: 2-Fluorophenylamino group.
  • Structural Differences: Lacks the tetrahydro-2H-pyran-4-ylamino and trifluoromethyl groups. Methoxy and fluorophenyl groups modulate electron density differently compared to the trifluoromethyl group.
  • Pharmacological Implications : Exhibits antibacterial and antifungal activity, suggesting pyrimidine derivatives’ versatility in targeting microbial enzymes .
4-(4-Fluoro-2-(Tetrahydro-2H-pyran-4-yloxy)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
  • Core Structure: Thienopyrimidine fused ring system.
  • Key Substituents: Tetrahydro-2H-pyran-4-yloxy group at the phenyl ring. Methyl and carboxamide groups on the thienopyrimidine core.
  • Structural Differences: Fused thienopyrimidine core vs. simple pyrimidine. Tetrahydro-2H-pyran as an ether (vs. amino linkage in the target compound).
  • Synthetic Notes: Similar use of tetrahydro-2H-pyran in protecting group strategies, as seen in and .

Tetrahydro-2H-pyran-Containing Analogues

5-Substituted Tetrahydronaphthalen-2-yl Methyl Derivatives (e.g., N-Phenyl-N-(piperidin-4-yl)propionamide)
  • Core Structure : Tetrahydronaphthalenyl linked to 4-anilidopiperidine.
  • Key Substituents :
    • Hydrophobic cyclohexyl or hydroxyl groups at the 5-position.
    • Piperidine-propionamide pharmacophore.
  • Structural Differences :
    • Tetrahydronaphthalen vs. pyrimidine core.
    • Propionamide group on piperidine (vs. propenamide on phenyl in the target compound).
  • Pharmacological Relevance : These compounds exhibit opioid receptor selectivity, suggesting that tetrahydro-2H-pyran and piperidine motifs enhance binding to G-protein-coupled receptors .

Propenamide-Containing Analogues

N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide
  • Core Structure : Pyrimidine with indole and propenamide substituents.
  • Key Substituents: Indole-linked pyrimidine. Dimethylaminoethyl and methoxy groups on the phenyl ring.
  • Structural Differences :
    • Indole-pyrimidine system vs. trifluoromethyl-pyrimidine.
    • Propenamide placement on a methoxy-substituted phenyl ring.
  • Functional Role : Acts as a building block for kinase inhibitors, highlighting propenamide’s utility in covalent drug design .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Synthetic Strategies Hypothesized Biological Targets
Target Compound Pyrimidine 5-Trifluoromethyl, 2-(Tetrahydro-2H-pyran-4-ylamino), phenyl-2-propenamide Likely reductive amination/acylation steps Kinases, GPCRs
Pyrimidine () Pyrimidine 5-(4-Methoxyphenyl)aminomethyl, 2-phenyl, 4-(2-fluorophenylamino) Multi-step condensation/alkylation Antimicrobial enzymes
Thienopyrimidine () Thieno[2,3-d]pyrimidine 4-(Tetrahydro-2H-pyran-4-yloxy)phenylamino, 5-methyl, 6-carboxamide Protection/deprotection with DHP Kinases
Tetrahydronaphthalen () Tetrahydronaphthalen 5-Hydroxyl/amine, 4-anilidopiperidine-propionamide CBS reduction, Boc deprotection Opioid receptors
Propenamide () Pyrimidine Indole-pyrimidine, dimethylaminoethyl, phenyl-2-propenamide Acylation of aniline intermediates Kinases

Key Research Findings and Implications

Trifluoromethyl vs. Methyl/Methoxy Groups : The trifluoromethyl group in the target compound likely enhances metabolic stability and binding affinity compared to methyl or methoxy substituents, as seen in pyrimidine derivatives .

Tetrahydro-2H-pyran Role: The tetrahydro-2H-pyran-4-ylamino group may improve solubility and target engagement through hydrogen bonding, similar to its ether analogues in .

Propenamide Reactivity : The α,β-unsaturated carbonyl in propenamide could enable covalent binding to cysteine residues in kinases, a strategy employed in drugs like osimertinib .

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